molecular formula C9H9BrF3N B13538743 1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine

1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine

Katalognummer: B13538743
Molekulargewicht: 268.07 g/mol
InChI-Schlüssel: SLJHSQPQKYFEHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-AMINE is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-AMINE typically involves the bromination of 4-(trifluoromethyl)acetophenone followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents and a suitable solvent such as acetic acid or dichloromethane. The subsequent amination step can be achieved using ammonia or an amine source under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-AMINE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield substituted phenyl ethanamines.
  • Oxidation reactions produce ketones or aldehydes.
  • Reduction reactions result in alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-AMINE finds applications in various scientific fields:

Wirkmechanismus

The mechanism of action of 1-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-AMINE involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one
  • 4-(Trifluoromethyl)phenacyl bromide
  • 2-Bromo-4’-(trifluoromethyl)acetophenone

Uniqueness: 1-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-AMINE is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C9H9BrF3N

Molekulargewicht

268.07 g/mol

IUPAC-Name

1-[2-bromo-4-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9BrF3N/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5H,14H2,1H3

InChI-Schlüssel

SLJHSQPQKYFEHC-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=C(C=C1)C(F)(F)F)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.